molecular formula C21H24FN3O5S B2707540 N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-65-7

N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2707540
CAS No.: 872724-65-7
M. Wt: 449.5
InChI Key: QQXANSBPTFGHPR-UHFFFAOYSA-N
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Description

N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic small molecule of interest in early-stage antimicrobial research. This compound is structurally related to a class of molecules investigated for their potential to inhibit bacterial cell division . Specifically, research on analogous N-benzyl sulfonamide compounds has shown that they can induce lethal filamentation in bacteria, such as E. coli , suggesting a mechanism of action that disrupts cytokinesis . Intriguingly, this effect has been observed even in compounds that do not significantly inhibit the GTPase activity of FtsZ, a key protein in bacterial cell division, indicating the potential for a novel, non-FtsZ targeting mechanism . This profile makes it a valuable tool for researchers exploring new pathways and targets for combating antibiotic-resistant gram-positive bacterial strains . The presence of the sulfonamide group and the 1,3-oxazinan ring system aligns with structural motifs found in various pharmacologically active agents, further underscoring its utility in medicinal chemistry and drug discovery programs aimed at developing new anti-infectives.

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-15-12-17(8-9-18(15)22)31(28,29)25-10-5-11-30-19(25)14-24-21(27)20(26)23-13-16-6-3-2-4-7-16/h2-4,6-9,12,19H,5,10-11,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXANSBPTFGHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step might involve the reaction of the oxazinan intermediate with a sulfonyl chloride derivative.

    Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares core features with several derivatives documented in the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzyl, 4-fluoro-3-methylbenzenesulfonyl C₂₃H₂₆FN₃O₅S* 491.54 (est.) High lipophilicity due to benzyl and sulfonyl groups.
: N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide Cyclohexenylethyl, 4-fluoro-3-methylbenzenesulfonyl C₂₂H₃₀FN₃O₅S 467.56 Cyclohexenyl group enhances steric bulk but reduces aromatic interactions.
: N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 2-methylpropyl, 4-fluorobenzenesulfonyl C₁₇H₂₄FN₃O₅S 401.45 Smaller alkyl chain improves solubility; simpler sulfonyl group may reduce metabolic stability.

*Estimated based on structural similarity to .

Key Observations :

  • Benzyl vs.
Physicochemical Properties
  • Melting Point : Analogous sulfonamide derivatives (e.g., ) exhibit melting points of 175–178°C, suggesting moderate crystallinity for the target compound .

Biological Activity

N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has attracted attention for its potential biological activities . This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure features several key components:

  • Benzyl Group : Enhances lipophilicity and may influence binding interactions.
  • Fluorinated Benzenesulfonyl Moiety : Potentially increases biological activity through enhanced receptor binding.
  • Oxazinan Ring : Contributes to the compound's conformational flexibility and stability.

The molecular formula is C21H24FN3O5SC_{21}H_{24}FN_3O_5S with a CAS number of 872724-65-7.

Table 1: Structural Features

ComponentDescription
Benzyl GroupEnhances lipophilicity
Fluorinated BenzenesulfonylIncreases receptor binding affinity
Oxazinan RingProvides conformational flexibility

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has also been investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The fluorinated moiety may enhance its potency against certain cancer types by improving cellular uptake and target specificity.

The proposed mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The unique structural features of the compound allow it to modulate enzyme activities effectively, leading to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for use in antibacterial therapies.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N'-[(2-fluorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamideContains a fluorophenyl groupPotentially different due to substitution
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamideIncorporates a fluoro groupVarying reactivity patterns
1,3-Oxazinan derivativesGeneral oxazinan structureVaries widely in substituents affecting properties

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